4-(4-Butoxyanilino)benzenesulfonamide
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Overview
Description
4-(4-Butoxyanilino)benzenesulfonamide is an organic compound with the molecular formula C16H20N2O3S. It is a derivative of benzenesulfonamide, featuring a butoxy group attached to the aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxyanilino)benzenesulfonamide typically involves the reaction of 4-butoxyaniline with benzenesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-butoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Reaction Conditions:
Reagents: 4-butoxyaniline, benzenesulfonyl chloride
Solvent: Anhydrous dichloromethane or chloroform
Base: Triethylamine or pyridine
Temperature: Room temperature to 40°C
Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxyanilino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Oxidation: Sulfonic acid derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-(4-Butoxyanilino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.
Antimicrobial Agents: The compound and its derivatives exhibit antimicrobial activity against various bacterial strains.
Cancer Research: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-Butoxyanilino)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibacterial sulfonamide used in combination with trimethoprim.
Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
4-(4-Butoxyanilino)benzenesulfonamide is unique due to its butoxy group, which can enhance its lipophilicity and potentially improve its bioavailability and membrane permeability compared to other sulfonamides .
Properties
CAS No. |
6951-73-1 |
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Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(4-butoxyanilino)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-12-21-15-8-4-13(5-9-15)18-14-6-10-16(11-7-14)22(17,19)20/h4-11,18H,2-3,12H2,1H3,(H2,17,19,20) |
InChI Key |
DNUPHIDPPUEGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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